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Compound of Interest

Compound Name: 4-Ethynyl-1H-pyrazole

Cat. No.: B2953838 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic value of a molecular scaffold is measured by its synthetic versatility and

the chemical space it unlocks. 4-Ethynyl-1H-pyrazole emerges as a preeminent example of

such a scaffold. It marries the proven biological relevance of the pyrazole nucleus—a privileged

structure in medicinal chemistry—with the supreme reactivity of a terminal alkyne.[1][2][3] This

guide provides an in-depth exploration of the chemical properties of this molecule, moving

beyond a simple recitation of facts to explain the underlying principles that govern its reactivity.

The protocols and insights herein are designed to be self-validating, empowering researchers

to leverage this potent building block with confidence and creativity.

Core Molecular and Electronic Architecture
The chemical behavior of 4-Ethynyl-1H-pyrazole is a direct consequence of its unique

electronic and structural features. The five-membered pyrazole ring is an aromatic heterocycle

containing two adjacent nitrogen atoms.[4] One nitrogen (N1) is pyrrole-like, with its lone pair

participating in the 6π-electron aromatic system, while the other (N2) is pyridine-like, with its

lone pair residing in an sp² hybrid orbital, projecting outwards from the ring.[5][6]

Key Physicochemical Properties:

Amphoteric Nature: The pyrazole core is amphoteric. The N-H proton is acidic (pKa ≈ 14-15),

allowing for deprotonation with a strong base to form the pyrazolate anion, which is a potent

nucleophile.[1][4] Conversely, the pyridine-like N2 nitrogen is basic (pKa of the conjugate

acid ≈ 2.5), enabling protonation in acidic media.[5] The presence of the electron-
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withdrawing ethynyl group at the C4 position is expected to increase the acidity of the N-H

proton and decrease the basicity of the N2 nitrogen.

Aromaticity and Substitution: The ring is aromatic and generally resistant to oxidation and

reduction, though it can be catalytically hydrogenated.[1] Electrophilic substitution on the

unsubstituted pyrazole ring preferentially occurs at the C4 position due to the directing

effects of the two nitrogen atoms.[1][5] With this position occupied, electrophilic attack, if

forced, would target the C3 or C5 positions, though this is often challenging.

Spectroscopic Signature
A precise understanding of a molecule's spectroscopic data is fundamental for reaction

monitoring and product characterization. The data presented below are representative values

for the 4-Ethynyl-1H-pyrazole core.
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Spectroscopic Data
Characteristic Features and Typical

Chemical Shifts (δ) / Frequencies (ν)

¹H NMR

N-H: Broad singlet, typically δ 12.0-13.5 ppm

(can exchange with D₂O).[7] Ring C-H (H3, H5):

Two singlets (or doublets if coupled to each

other in substituted analogs), typically δ 7.5-8.0

ppm.[7][8] Alkyne C-H: Sharp singlet, typically δ

3.0-3.5 ppm.[8]

¹³C NMR

Ring C3, C5: Resonances typically in the δ 130-

140 ppm range. Ring C4: Resonance

significantly shielded due to alkyne substitution,

δ ~95-105 ppm. Alkyne C≡C: Two resonances,

δ ~70-90 ppm.

IR Spectroscopy

N-H stretch: Broad band, ν ~3100-3200 cm⁻¹.[7]

≡C-H stretch: Sharp, strong band, ν ~3300

cm⁻¹. C≡C stretch: Weak to medium band, ν

~2100-2150 cm⁻¹.[9]

Mass Spectrometry

Molecular Ion (M⁺): Expected at m/z = 92.04.

High-resolution mass spectrometry (HRMS) is

essential for unambiguous formula

determination.

Synthesis: Accessing the Core Scaffold
The most direct and modular route to 4-Ethynyl-1H-pyrazole involves a Sonogashira cross-

coupling reaction. This strategy relies on the palladium- and copper-catalyzed coupling of a 4-

halo-1H-pyrazole with a suitable alkyne source. The use of (trimethylsilyl)acetylene is common,

as the TMS group serves as a robust protecting group that can be cleaved under mild

conditions.

Workflow for the Synthesis of 4-Ethynyl-1H-pyrazole
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Step 1: Sonogashira Coupling

Step 2: Deprotection

4-Iodo-1H-pyrazole

4-(Trimethylsilylethynyl)-1H-pyrazole

Reacts with

TMS-acetylene

Pd(PPh₃)₂Cl₂ (cat.)
CuI (cat.)

Base (e.g., TEA, DIPEA)
Solvent (e.g., THF, DMF)

4-Ethynyl-1H-pyrazole (Product)

Base (e.g., K₂CO₃)
Solvent (e.g., MeOH)

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Ethynyl-1H-pyrazole.

Detailed Experimental Protocol: Synthesis of 4-Ethynyl-
1H-pyrazole
Causality: This protocol uses 4-iodo-1H-pyrazole as the starting material because the C-I bond

is the most reactive among halogens in the oxidative addition step of the palladium catalytic

cycle, ensuring efficient coupling.[10] A copper(I) co-catalyst is essential for the formation of the

copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

[11] The final deprotection is achieved with a mild base to avoid any unwanted side reactions

on the pyrazole ring.

Inert Atmosphere: To a dry Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂

(0.02 equiv), and CuI (0.04 equiv). Evacuate and backfill the flask with an inert gas (Argon or

Nitrogen) three times. This is critical to prevent the oxidative homocoupling of the alkyne

(Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.
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Reagent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the

pyrazole). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) as the base

and solvent. The base is required to neutralize the HI generated during the reaction and to

facilitate the formation of the copper acetylide.

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor

by TLC or LC-MS until the starting material is consumed.

Workup (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and wash

with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic

layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product

by column chromatography to yield 4-(trimethylsilylethynyl)-1H-pyrazole.

Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of

potassium carbonate (K₂CO₃, ~0.2 equiv).

Reaction (Deprotection): Stir the mixture at room temperature for 1-2 hours, monitoring by

TLC.

Workup (Final Product): Once the reaction is complete, neutralize the mixture with dilute HCl.

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl

acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to

yield the final product, 4-Ethynyl-1H-pyrazole.

Chemical Reactivity: A Tale of Two Functional
Groups
The synthetic utility of 4-Ethynyl-1H-pyrazole stems from the distinct and predictable reactivity

of its three key sites: the terminal alkyne, the acidic N-H, and the basic N2.

Reactions of the Ethynyl Group
The terminal alkyne is the molecule's primary handle for molecular elaboration, enabling

access to a vast array of complex structures through reliable C-C and C-heteroatom bond

formations.
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This molecule can act as the alkyne partner in a subsequent Sonogashira reaction, allowing for

the construction of internal alkynes linked to various aryl or vinyl systems.[10][11][12] This is a

cornerstone reaction for building rigid molecular architectures used in pharmaceuticals and

materials.

Palladium Cycle

Copper Cycle

Pd(0)L₂
R-Pd(II)-X

 L₂

Oxidative
Addition

(R-X)

R-Pd(II)-C≡CR
 L₂

Transmetalation

Reductive
Elimination
(R-C≡CR')

Cu(I)X
Cu(I)-C≡CR'

H-C≡CR' + Base

Transfers
Acetylide

 

Click to download full resolution via product page

Caption: Catalytic cycles of the Sonogashira reaction.

The terminal alkyne readily undergoes copper(I)-catalyzed or thermal Huisgen 1,3-dipolar

cycloaddition with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings.

This "click" reaction is exceptionally robust, high-yielding, and tolerant of a vast range of

functional groups, making it a favorite in drug discovery for linking molecular fragments.

Reactions of the Pyrazole Ring
The N-H proton is readily removed by bases like NaH, K₂CO₃, or Cs₂CO₃, generating the

pyrazolate anion. This anion is a strong nucleophile that can be alkylated, acylated, or arylated

at the N1 position. This is the most common reaction involving the pyrazole ring itself and is
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crucial for modulating the molecule's physicochemical properties, such as solubility and

metabolic stability.[4]

Protocol: N-Alkylation of 4-Ethynyl-1H-pyrazole

Deprotonation: Suspend 4-Ethynyl-1H-pyrazole (1.0 equiv) in a dry solvent like DMF or

acetonitrile. Add a base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv). Cs₂CO₃ is often preferred for

more challenging alkylations due to its higher solubility and basicity.

Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and stir

the reaction at room temperature or with gentle heating.

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench with water

and extract the product with an organic solvent like ethyl acetate. Wash the organic layer

with brine, dry, and concentrate. Purify by column chromatography.

Applications in Drug Discovery and Beyond
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs,

including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several

kinase inhibitors used in oncology like ruxolitinib.[2][3][13] The 4-ethynyl substituent provides a

powerful synthetic handle to:

Explore Structure-Activity Relationships (SAR): The alkyne can be used in Sonogashira or

click reactions to rapidly generate large libraries of analogues, allowing for efficient

exploration of the chemical space around a biological target.

Serve as a Bioisostere: The rigid, linear geometry of the ethynyl-pyrazole unit can serve as a

bioisostere for other aromatic rings like phenyl or pyridine, often leading to improved potency

or physicochemical properties like reduced lipophilicity.

Develop Covalent Inhibitors: The terminal alkyne can be incorporated into warheads

designed for covalent modification of protein targets, a strategy of growing importance in

drug development.

Conclusion
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4-Ethynyl-1H-pyrazole is far more than a simple heterocycle; it is a precisely engineered

building block offering orthogonal reactivity at its alkyne and pyrazole N-H functionalities. Its

robust synthetic accessibility via Sonogashira coupling and its predictable participation in a

host of high-yield transformations make it an invaluable tool for scientists. A thorough

understanding of its electronic properties and reactivity, as detailed in this guide, is the key to

unlocking its full potential in the rational design of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2953838#chemical-properties-of-4-ethynyl-1h-
pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2953838#chemical-properties-of-4-ethynyl-1h-pyrazole
https://www.benchchem.com/product/b2953838#chemical-properties-of-4-ethynyl-1h-pyrazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2953838?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2953838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

